molecular formula C8H11N3OS B1305225 2-(4-methoxyphenyl)hydrazinecarbothioamide CAS No. 7382-39-0

2-(4-methoxyphenyl)hydrazinecarbothioamide

Cat. No.: B1305225
CAS No.: 7382-39-0
M. Wt: 197.26 g/mol
InChI Key: IVPLWVYHXOWMRG-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)hydrazinecarbothioamide is an organic compound with the molecular formula C8H11N3OS It is a derivative of hydrazinecarbothioamide, characterized by the presence of a methoxy group attached to the phenyl ring

Scientific Research Applications

Biochemical Analysis

Biochemical Properties

4-Methoxyphenylthiosemicarbazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been shown to inhibit human carbonic anhydrase IX, an enzyme involved in the regulation of pH and ion balance in cells . The interaction between 4-Methoxyphenylthiosemicarbazide and carbonic anhydrase IX is characterized by strong binding affinity, leading to enzyme inhibition. Additionally, this compound has demonstrated potential anticancer activity by inducing apoptosis in cancer cells through the modulation of Bax and Bcl-2 protein expression .

Cellular Effects

4-Methoxyphenylthiosemicarbazide exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 4-Methoxyphenylthiosemicarbazide induces apoptosis by activating caspase-3 and modulating the expression of pro-apoptotic and anti-apoptotic proteins . Furthermore, it affects cellular metabolism by altering the levels of oxidative stress markers such as malondialdehyde and trans-4-hydroxynonenal . These changes in cellular metabolism contribute to the compound’s cytotoxic effects on cancer cells.

Molecular Mechanism

The molecular mechanism of action of 4-Methoxyphenylthiosemicarbazide involves several key interactions at the molecular level. It binds to the active site of carbonic anhydrase IX, inhibiting its enzymatic activity . This inhibition disrupts the pH regulation and ion balance within cells, leading to cellular stress and apoptosis. Additionally, 4-Methoxyphenylthiosemicarbazide modulates gene expression by affecting the transcriptional activity of various genes involved in cell survival and apoptosis . The compound’s ability to induce oxidative stress further contributes to its cytotoxic effects on cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Methoxyphenylthiosemicarbazide have been studied over different time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time. Long-term exposure to 4-Methoxyphenylthiosemicarbazide has been shown to result in sustained cytotoxic effects on cancer cells, indicating its potential for prolonged therapeutic applications

Dosage Effects in Animal Models

The effects of 4-Methoxyphenylthiosemicarbazide vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.

Metabolic Pathways

4-Methoxyphenylthiosemicarbazide is involved in several metabolic pathways. It interacts with enzymes such as carbonic anhydrase IX, influencing metabolic flux and metabolite levels . The compound’s ability to modulate oxidative stress markers also suggests its involvement in redox regulation pathways

Transport and Distribution

The transport and distribution of 4-Methoxyphenylthiosemicarbazide within cells and tissues involve interactions with various transporters and binding proteins. The compound is efficiently taken up by cells and distributed throughout the cytoplasm . It has been observed to accumulate in specific cellular compartments, indicating the presence of active transport mechanisms . Understanding the transport and distribution of 4-Methoxyphenylthiosemicarbazide is crucial for optimizing its therapeutic applications.

Subcellular Localization

4-Methoxyphenylthiosemicarbazide exhibits specific subcellular localization patterns that influence its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various biomolecules . Additionally, it has been observed to accumulate in the mitochondria, suggesting potential effects on mitochondrial function and energy metabolism

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)hydrazinecarbothioamide typically involves the reaction of 4-methoxyphenylhydrazine with carbon disulfide in the presence of a base. The reaction proceeds under mild conditions, often at room temperature, and yields the desired product after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxybenzyl)hydrazinecarbothioamide
  • 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides

Uniqueness

2-(4-Methoxyphenyl)hydrazinecarbothioamide stands out due to its specific methoxy substitution on the phenyl ring, which imparts unique electronic and steric properties. This makes it particularly effective in certain biological applications, such as targeting cancer cells, compared to its analogs .

Properties

IUPAC Name

(4-methoxyanilino)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c1-12-7-4-2-6(3-5-7)10-11-8(9)13/h2-5,10H,1H3,(H3,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPLWVYHXOWMRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385073
Record name 4-methoxyphenylthiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7382-39-0
Record name 4-methoxyphenylthiosemicarbazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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